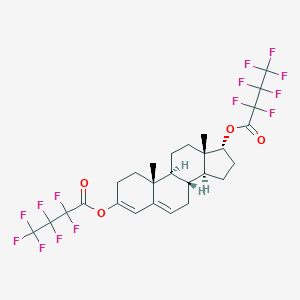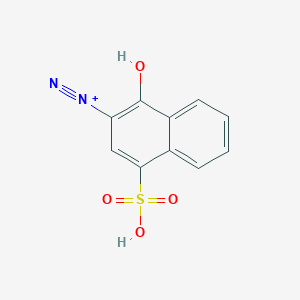
1-Hydroxy-4-sulfonaphthalene-2-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-sulfonaphthalene-2-diazonium (HSND) is a diazonium salt that has been extensively used in scientific research for various applications. HSND is a highly reactive compound that is primarily used as a diazotizing agent for the synthesis of azo dyes and pigments.
Wirkmechanismus
1-Hydroxy-4-sulfonaphthalene-2-diazonium is a highly reactive compound that can undergo various chemical reactions. It can react with amines, phenols, and other nucleophiles to form azo compounds. The diazonium group of 1-Hydroxy-4-sulfonaphthalene-2-diazonium can also undergo reduction to form amines or react with other nucleophiles to form new compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Hydroxy-4-sulfonaphthalene-2-diazonium. However, it has been reported that 1-Hydroxy-4-sulfonaphthalene-2-diazonium can cause skin irritation and sensitization in humans. Therefore, it is recommended to handle 1-Hydroxy-4-sulfonaphthalene-2-diazonium with caution.
Vorteile Und Einschränkungen Für Laborexperimente
1-Hydroxy-4-sulfonaphthalene-2-diazonium is a highly reactive compound that can be used as a diazotizing agent for the synthesis of azo dyes and pigments. It is easy to handle and has a high solubility in water. However, 1-Hydroxy-4-sulfonaphthalene-2-diazonium is a highly toxic compound that can cause skin irritation and sensitization in humans. Therefore, it is recommended to handle 1-Hydroxy-4-sulfonaphthalene-2-diazonium with caution and use protective equipment.
Zukünftige Richtungen
There are several potential future directions for the use of 1-Hydroxy-4-sulfonaphthalene-2-diazonium in scientific research. One potential direction is the development of new azo dyes and pigments for various applications. 1-Hydroxy-4-sulfonaphthalene-2-diazonium can also be used in the preparation of sulfonated graphene oxide for electrochemical applications. Additionally, 1-Hydroxy-4-sulfonaphthalene-2-diazonium can be used as a coupling reagent in the synthesis of novel fluorescent dyes. Further research is needed to explore the potential applications of 1-Hydroxy-4-sulfonaphthalene-2-diazonium in various fields of scientific research.
Conclusion
In conclusion, 1-Hydroxy-4-sulfonaphthalene-2-diazonium is a highly reactive compound that has been extensively used in scientific research for various applications. It is commonly used as a diazotizing agent for the synthesis of azo dyes and pigments. 1-Hydroxy-4-sulfonaphthalene-2-diazonium has several potential future directions for its use in scientific research. However, it is a highly toxic compound that can cause skin irritation and sensitization in humans. Therefore, it is recommended to handle 1-Hydroxy-4-sulfonaphthalene-2-diazonium with caution and use protective equipment.
Synthesemethoden
1-Hydroxy-4-sulfonaphthalene-2-diazonium can be synthesized by the diazotization of 1-hydroxy-4-sulfonaphthalene-2-sulfonic acid. The diazotization process involves the conversion of the amino group of the sulfonic acid to a diazonium group by the reaction with nitrous acid. The resulting 1-Hydroxy-4-sulfonaphthalene-2-diazonium is a yellow crystalline powder that is highly water-soluble.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-sulfonaphthalene-2-diazonium has been extensively used in scientific research for various applications. It is commonly used as a diazotizing agent for the synthesis of azo dyes and pigments. 1-Hydroxy-4-sulfonaphthalene-2-diazonium is also used in the preparation of sulfonated graphene oxide for electrochemical applications. Additionally, 1-Hydroxy-4-sulfonaphthalene-2-diazonium has been used as a coupling reagent in the synthesis of novel fluorescent dyes.
Eigenschaften
IUPAC Name |
1-hydroxy-4-sulfonaphthalene-2-diazonium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c11-12-8-5-9(17(14,15)16)6-3-1-2-4-7(6)10(8)13/h1-5H,(H-,13,14,15,16)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXAJHDLJHMOQB-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)[N+]#N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2O4S+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-4-sulfonaphthalene-2-diazonium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

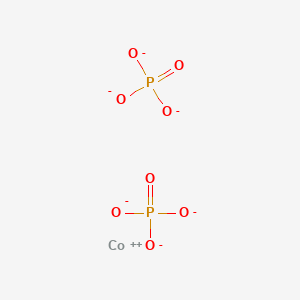
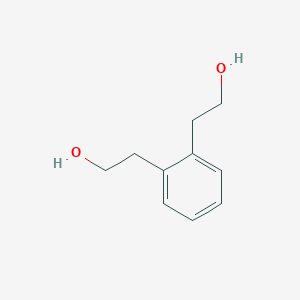
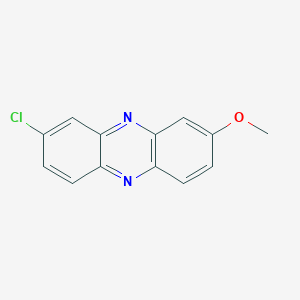

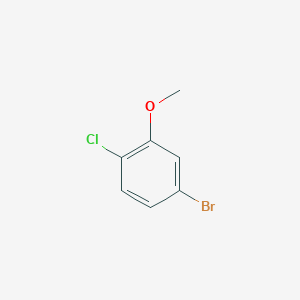
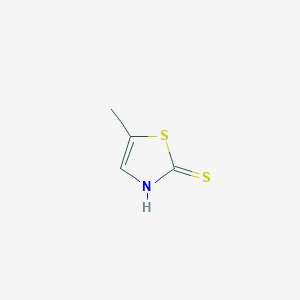
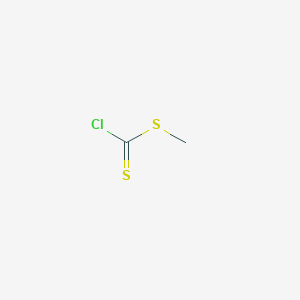
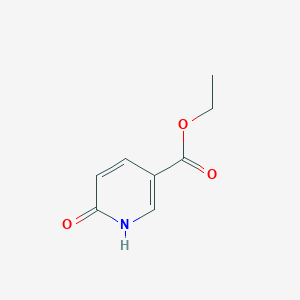

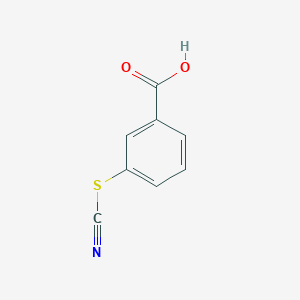

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

